molecular formula C14H12ClNO2S B15060234 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide

4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide

Cat. No.: B15060234
M. Wt: 293.8 g/mol
InChI Key: NTXDXEGIZZZWEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to yield amine derivatives.

    Condensation Reactions: It can react with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide can be compared with similar compounds such as:

    4-chloro-N-(benzylidene)benzenesulfonamide: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    4-chloro-N-[(4-methoxyphenyl)methylidene]benzenesulfonamide:

The uniqueness of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide lies in its specific structural features, which confer distinct reactivity and biological activities compared to its analogs .

Properties

IUPAC Name

4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXDXEGIZZZWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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